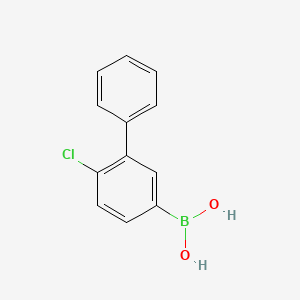

6-Chlorobiphenyl-3-boronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-pyridinylboronic Acid (CAS No. 444120-91-6) is a boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position. Its chemical formula is C₅H₅BClNO₂, with a molecular weight of 157.36 g/mol. This compound is typically supplied as a solid with a purity of ≥98% and is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic compounds, particularly in pharmaceutical and materials science research.

Key properties include:

- High reactivity: The electron-withdrawing chlorine atom enhances the electrophilicity of the pyridine ring, facilitating coupling reactions.

- Stability: As a solid, it exhibits good shelf stability under recommended storage conditions (room temperature, dry environment).

- Applications: Primarily employed in synthesizing bioactive molecules, such as kinase inhibitors and agrochemical intermediates.

Preparation Methods

Preparation Methods of 6-Chlorobiphenyl-3-boronic Acid

General Synthetic Strategies for Aryl Boronic Acids

Boronic acids such as this compound are typically synthesized via:

- Lithiation of aryl halides followed by reaction with boron reagents (e.g., trimethyl borate).

- Grignard reagent formation followed by boronation.

- Direct catalytic borylation using transition metal catalysts.

- Friedel-Crafts type reactions involving boron trichloride and aromatic substrates.

The choice of method depends on the starting materials, desired purity, cost, and scalability.

Synthesis via Organolithium Reagents and Trimethyl Borate

A widely used laboratory-scale method for arylboronic acids involves the lithiation of an aryl halide, followed by quenching with trimethyl borate and hydrolysis.

- Under inert atmosphere (argon or nitrogen), 6-chlorobiphenyl or a suitable chlorinated biphenyl bromide is dissolved in anhydrous tetrahydrofuran (THF).

- The solution is cooled to -78 °C.

- n-Butyllithium (2.3 equivalents) is added dropwise to generate the aryllithium intermediate.

- After stirring for 1 hour at -78 °C, trimethyl borate (1.5 equivalents) is added slowly.

- The reaction is stirred at -78 °C for an additional hour, then warmed to room temperature.

- The mixture is quenched with saturated ammonium chloride solution.

- Organic solvents are removed under reduced pressure.

- The residue is acidified with 3M hydrochloric acid to pH 3.

- The product is extracted with dichloromethane, washed, dried, and purified.

Yield: Approximately 57% for similar chlorophenylboronic acids.

- The reaction requires strict anhydrous and inert conditions.

- Temperature control is critical to avoid side reactions.

- This method is suitable for small-scale synthesis with moderate yield.

Grignard Reagent Route

Another industrially relevant method involves the formation of the Grignard reagent from a chlorinated biphenyl bromide, followed by reaction with boron reagents such as triisobutyl borate.

- Magnesium chips and iodine are used to initiate Grignard formation in tetrahydrofuran.

- The chlorinated biphenyl bromide is added slowly to the reaction mixture.

- After formation of the Grignard reagent, triisobutyl borate is added.

- The reaction is maintained at 40-50 °C for 2.5 hours.

- The mixture is hydrolyzed with dilute hydrochloric acid to pH 2-3 at temperatures below 20 °C.

- The product is isolated by filtration and purification.

- Suitable for industrial scale.

- Avoids expensive organolithium reagents.

- Initiation of Grignard reaction can be difficult.

- Use of brominated starting materials increases cost and environmental burden.

- Solvent costs are significant (20-50% of process cost).

Friedel-Crafts Reaction with Boron Trichloride (Industrial Method)

A patented industrial method involves direct reaction of chlorobenzene derivatives with boron trichloride under Lewis acid catalysis to form dichloro(aryl)borane intermediates, which are then hydrolyzed to the boronic acid.

| Step | Description | Conditions |

|---|---|---|

| 1 | React chlorobenzene with boron trichloride gas in presence of strong Lewis acid catalyst (e.g., aluminum trichloride, ferric trichloride) | 80-120 °C, nitrogen atmosphere, 0.01-0.03 MPa pressure, 8-10 hours |

| 2 | Monitor residual chlorobenzene until ≤0.5% of initial amount | - |

| 3 | Quench reaction mixture into strongly acidic ice water (pH 1-2, 0-5 °C) | Precipitation of product |

| 4 | Filter and purify the precipitated this compound | - |

- Chlorobenzene : Catalyst = 1 : 0.3–0.6

- Boron trichloride : Chlorobenzene = 1.2–1.8 : 1

- Uses cheaper chlorobenzene instead of brominated analogs.

- Reduces solvent and waste costs.

- Suitable for large-scale industrial production.

- Requires handling corrosive boron trichloride gas.

- Strict control of reaction parameters needed to minimize byproducts and maximize yield.

Summary Table of Preparation Methods

Research Findings and Notes on Reaction Parameters

Catalyst Selection: Strong Lewis acids such as aluminum trichloride, ferric trichloride, and aluminum tribromide are effective catalysts for the Friedel-Crafts borylation step.

Reaction Time: Longer reaction times (8-10 hours) improve conversion in Friedel-Crafts method.

Pressure: Slight positive pressure (0.01-0.03 MPa) optimizes gas-phase boron trichloride reaction.

Hydrolysis Conditions: Acidic hydrolysis at low temperature (0-5 °C) with pH 1-2 ensures precipitation of pure boronic acid.

Environmental Considerations: Avoiding brominated starting materials reduces environmental pollution and waste solid generation.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobiphenyl-3-boronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Scientific Research Applications

6-Chlorobiphenyl-3-boronic acid has diverse applications in scientific research:

- Chemistry: It is used in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. The Suzuki-Miyaura reaction is a metal-catalyzed cross-coupling reaction that forms new carbon-carbon bonds . Boronic acids are used in this reaction to form these bonds .

- Biology: It is employed in developing biochemical tools for molecular recognition and sensing applications.

- Medicine: It is investigated for its potential in drug development, particularly in synthesizing inhibitors for various enzymes. Boronic acids can interact with serine proteases through reversible covalent bonding, potentially inhibiting enzyme activity.

- Industry: It is utilized in producing advanced materials, including polymers and electronic devices.

Boronic Acids in Medicinal Chemistry

Boronic acids have gained interest in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, as well as their use as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Synthesis of Boronic Acid Derivatives

Boronic acid is a stable, generally non-toxic group that is easily synthesized . Organoboron compounds are used as building block intermediates in organic chemistry reactions . A noticeable application is in the Suzuki-Miyaura cross-coupling reaction, where they are used to form new C-C bonds .

Examples of Boronic Acid-Based Drugs

Several boronic acid-containing drugs have been approved for medical use :

- Bortezomib: This drug is used to treat multiple myeloma .

- N -dipeptidyl boronic acid: Approved by the FDA and EMA, it is also used to treat multiple myeloma, having the same mechanism as bortezomib .

- Vaborbactam: This cyclic boronic acid is a β-lactamase inhibitor used with antibiotics to treat urinary, abdominal, and lung infections .

Reactions with this compound

6-Chloro-3-pyridinylboronic acid can be reacted with 3-chlorocoumarin through a Suzuki reaction to prepare biologically significant 3-arylcoumarins .

Stereoretentive Transmetalations

Mechanism of Action

The mechanism of action of 6-Chlorobiphenyl-3-boronic Acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The structural and functional diversity of boronic acids allows for tailored reactivity in organic synthesis. Below is a comparative analysis of 6-Chloro-3-pyridinylboronic Acid and related compounds:

Structural and Functional Differences

Table 1: Comparative Structural Data

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) and bromine (Br) at specific positions enhance electrophilicity, improving coupling efficiency. For example, 6-Bromo-2-chloro-3-ethoxyphenylboronic acid (C₈H₉BBrClO₃) combines Br and Cl for dual reactivity in aryl-aryl bond formation.

- Steric Effects : Methyl (CH₃) or ethoxy (OCH₂CH₃) groups (e.g., in 6-Chloro-5-methylpyridine-3-boronic Acid) may reduce steric hindrance compared to bulkier substituents, favoring reactions with hindered coupling partners.

Heterocyclic vs. Aromatic Systems :

- Pyridine-based boronic acids (e.g., 6-Chloro-3-pyridinylboronic Acid) exhibit higher polarity and solubility in polar solvents compared to purely aromatic analogs like phenylboronic acids.

- Biphenyl derivatives, such as 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic Acid, introduce planar rigidity, which is advantageous in designing conjugated materials or rigid bioactive molecules.

Table 2: Reactivity and Use Cases

Research Findings:

- Instrumentation : Key characterization techniques include scanning electron microscopy (SEM) for morphological analysis and diffractometry for crystallinity assessment.

- Synthetic Efficiency : Pyridine-based boronic acids generally achieve higher yields (70–90%) in Suzuki couplings compared to phenyl analogs (50–75%) due to better solubility and electronic effects.

Stability and Handling

- 6-Chloro-3-pyridinylboronic Acid is non-hygroscopic and stable at room temperature, whereas analogs with trifluoromethyl groups (e.g., [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid) may require inert storage due to moisture sensitivity.

- Safety: Most compounds in this class are classified as non-hazardous, but proper PPE (gloves, goggles) is recommended during handling.

Biological Activity

6-Chlorobiphenyl-3-boronic acid is a notable organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a biphenyl structure with a chlorine atom at the sixth position and a boronic acid group at the third position. Its molecular formula is C12H10BClO2. The boronic acid functionality allows for reversible covalent bonding with diols, making it a valuable tool in drug design and development.

Mechanisms of Biological Activity

1. Interaction with Biological Molecules:

Boronic acids, including this compound, are known to interact with various biological targets, such as enzymes and receptors. The ability to form reversible covalent bonds enables these compounds to modulate biological pathways effectively .

2. Antimicrobial Properties:

Research has shown that organoboron compounds possess antimicrobial properties. They can inhibit the activity of β-lactamases, enzymes that confer antibiotic resistance in bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, studies indicate that certain boronic acids can restore susceptibility to antibiotics in resistant strains .

3. Anti-biofilm Activity:

Boronic acids have demonstrated anti-biofilm properties, which are crucial in treating persistent infections caused by biofilm-forming bacteria. These compounds interfere with biofilm formation and maintenance, providing a potential therapeutic avenue against chronic infections .

Comparative Studies

To understand the efficacy of this compound better, it is essential to compare it with other organoboron compounds:

Case Studies

Several studies have explored the biological activity of boronic acid derivatives:

- Case Study 1: A study on the interaction of boronic acids with metallo-β-lactamases showed that specific derivatives could significantly enhance the efficacy of existing antibiotics against resistant strains. The minimum inhibitory concentration (MIC) was reduced dramatically when combined with boronic acids .

- Case Study 2: Research on the anti-biofilm properties of boron-containing compounds revealed that they could disrupt established biofilms in vitro, presenting a promising strategy for treating chronic infections caused by biofilm-forming pathogens .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 6-Chlorobiphenyl-3-boronic Acid to maintain its stability?

- Methodological Answer: Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption, which can hydrolyze the boronic acid group. For long-term storage, inert gas purging (e.g., argon) is recommended to avoid oxidation . Solubility in common solvents like DMSO or THF should be tested under nitrogen to minimize degradation. Pre-weighed aliquots in glass vials reduce repeated exposure to air.

Q. How can researchers purify this compound after synthesis?

- Methodological Answer: Recrystallization using a mixed solvent system (e.g., ethanol/water) is effective for removing unreacted precursors. Column chromatography with silica gel and a non-polar solvent (e.g., hexane/ethyl acetate) can separate boronic acid derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (characteristic B–OH peak at δ 7–9 ppm in DMSO-d6) .

Q. What are the key spectroscopic markers to confirm the structure of this compound?

- Methodological Answer:

- NMR: Look for aromatic proton splitting patterns consistent with the biphenyl system (e.g., para-substituted chlorine). The boronic acid proton (B–OH) appears as a broad singlet.

- IR: A strong B–O stretch near 1340 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹ confirm the boronic acid group.

- Mass Spec: Molecular ion peak at m/z corresponding to C₁₂H₉BClO₂ (exact mass: 230.5 g/mol) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for low-yield scenarios?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 to address steric hindrance from the chloro substituent.

- Base Selection: Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures (3:1) to enhance solubility.

- Temperature: Reactions often require heating (80–100°C) for 12–24 hours. Microwave-assisted synthesis (120°C, 30 min) may improve efficiency.

- Additives: Include 1 eq. of LiCl to stabilize the palladium intermediate .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with electron-deficient vs. electron-rich aryl halides?

- Methodological Answer:

- Controlled Replicates: Conduct parallel reactions under identical conditions (solvent, temperature, catalyst) to isolate variables.

- Kinetic Studies: Use in situ NMR or UV-Vis to track reaction progress and identify rate-limiting steps.

- Computational Modeling: DFT calculations (e.g., Gaussian) can predict electronic effects of the chloro substituent on boronic acid’s nucleophilicity.

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover number, TOF) to identify systemic biases .

Q. How do steric and electronic effects of the chloro substituent influence the stability of this compound in aqueous media?

- Methodological Answer:

- Hydrolysis Assays: Monitor degradation via LC-MS in buffered solutions (pH 4–10). The chloro group’s electron-withdrawing effect accelerates hydrolysis at high pH.

- X-ray Crystallography: Resolve crystal structures to assess intermolecular interactions (e.g., hydrogen bonding) that stabilize the solid state.

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen to correlate stability with substituent effects .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in cross-coupling reactions?

- Methodological Answer:

- Multivariate Regression: Model yield as a function of catalyst loading, temperature, and solvent polarity.

- ANOVA: Identify significant outliers across experimental batches.

- Error Propagation Analysis: Quantify uncertainty from measurement tools (e.g., balance precision, NMR integration).

- Longitudinal Tracking: Use a reaction log to document subtle changes in reagent quality or equipment calibration over time .

Q. Reaction Optimization Table

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) (2 mol%) | ↑ 30–40% | |

| Solvent | THF/H₂O (3:1) | ↑ Solubility | |

| Temperature | 100°C, 12h | ↑ Conversion | |

| Additive | LiCl (1 eq.) | ↑ Stability |

Q. Key Considerations

- Safety: Use gloves and eye protection; boronic acids may release boron oxides upon decomposition .

- Data Reproducibility: Share raw NMR/HPLC files in supplementary materials to facilitate peer validation.

- Ethical Reporting: Disclose all reaction conditions, including failed attempts, to aid meta-analyses .

Properties

Molecular Formula |

C12H10BClO2 |

|---|---|

Molecular Weight |

232.47 g/mol |

IUPAC Name |

(4-chloro-3-phenylphenyl)boronic acid |

InChI |

InChI=1S/C12H10BClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H |

InChI Key |

AXRKIJHKUZRNIX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.